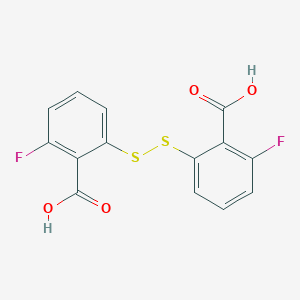

2,2'-Dithiobis(6-fluorobenzoic Acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

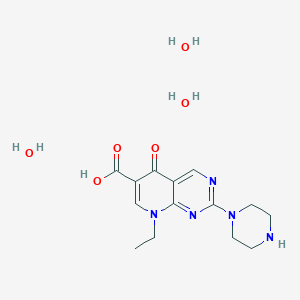

2,2'-Dithiobis(6-fluorobenzoic acid) is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and potential applications of 2,2'-Dithiobis(6-fluorobenzoic acid). The first paper discusses 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a reagent for detecting aromatic aldehydes, indicating the potential for 2,2'-Dithiobis compounds to be used in analytical chemistry . The second paper details the synthesis of 2-fluoro-6-iodobenzoic acid, which shares a similar substitution pattern on the benzene ring with 2,2'-Dithiobis(6-fluorobenzoic acid) .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include protection of functional groups, introduction of substituents, and deprotection. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid starts with 2-amino-6-fluorobenzoic acid and involves carboxyl group protection, diazotization, iodosubstitution, and deprotection . This suggests that the synthesis of 2,2'-Dithiobis(6-fluorobenzoic acid) could similarly require careful control of reaction conditions and the use of protecting groups to prevent unwanted reactions at the carboxyl or thiol sites.

Molecular Structure Analysis

While the molecular structure of 2,2'-Dithiobis(6-fluorobenzoic acid) is not directly provided, we can infer that it would consist of two 6-fluorobenzoic acid units linked by a disulfide bond. The presence of fluorine atoms on the benzene rings could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The disulfide bond could also be a site for chemical reactions, such as reduction or exchange reactions with thiols.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2'-Dithiobis(6-fluorobenzoic acid), but the first paper indicates that 2,2'-Dithiobis compounds can react with aromatic aldehydes to form fluorescent products . This suggests that 2,2'-Dithiobis(6-fluorobenzoic acid) may also participate in selective reactions with specific functional groups under controlled conditions. The presence of the disulfide bond and fluorine atoms could confer unique reactivity patterns that could be exploited in synthetic chemistry or analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-Dithiobis(6-fluorobenzoic acid) are not discussed in the provided papers. However, based on the properties of related compounds, it can be speculated that 2,2'-Dithiobis(6-fluorobenzoic acid) would likely be a solid at room temperature and could exhibit fluorescence under certain conditions, as seen with other 2,2'-Dithiobis derivatives . The fluorine atoms could affect the acidity of the carboxyl groups, potentially making the compound more acidic than its non-fluorinated analogs. The solubility, melting point, and other physical properties would depend on the specific molecular interactions and crystal structure of the compound.

Applications De Recherche Scientifique

- Summary of the Application: The compound “2,2’-Dithiobis(6-fluorobenzoic Acid)” is used as a fluorinating agent in the synthesis of MOFs. These MOFs are synthesized using bicinchoninic acid (BCA) and yttrium (III) ions .

- Methods of Application or Experimental Procedures: The presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF (Y–BCA-3D). It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .

- Results or Outcomes: The Y–BCA-3D MOF selectively adsorbs CO2 but not N2 .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-carboxy-3-fluorophenyl)disulfanyl]-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEONSZINEMHFPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433574 |

Source

|

| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dithiobis(6-fluorobenzoic Acid) | |

CAS RN |

147027-64-3 |

Source

|

| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)